molecular formula C22H22N2O5S B11142618 N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide

N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11142618
M. Wt: 426.5 g/mol
InChI Key: BFPWSFSFFBTRNW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that features a benzofuran ring, a benzodioxin ring, and a butanamide chain with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the formamido group. The benzodioxin ring is then synthesized separately and coupled with the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran and benzodioxin rings are known to interact with various enzymes and receptors, modulating their activity. The formamido and butanamide groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-30-11-8-16(24-22(26)20-12-14-4-2-3-5-17(14)29-20)21(25)23-15-6-7-18-19(13-15)28-10-9-27-18/h2-7,12-13,16H,8-11H2,1H3,(H,23,25)(H,24,26)/t16-/m1/s1

InChI Key

BFPWSFSFFBTRNW-MRXNPFEDSA-N

Isomeric SMILES

CSCC[C@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CSCCC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.